molecular formula C11H13N3S B13599889 4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine

4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine

Cat. No.: B13599889
M. Wt: 219.31 g/mol
InChI Key: PNDUEUXKZRROFE-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine is a high-purity thiazole derivative serving as a privileged scaffold in medicinal chemistry and drug discovery research. This compound features a dimethylamino (-N(CH 3 ) 2 ) substituent at the para position of the phenyl ring, which is attached to the 4-position of the 2-aminothiazole core . Key Research Applications and Value: Anticancer Drug Discovery: The 2-aminothiazole scaffold is a fundamental structure in oncology research, demonstrated by its presence in clinically applied anticancer drugs such as dasatinib and alpelisib . Derivatives of this core structure have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . This compound serves as a versatile building block for developing novel small molecule antitumor agents aimed at decreasing drug resistance and reducing unpleasant side effects. Antimicrobial and Antiparasitic Research: 4-Phenyl-1,3-thiazol-2-amine derivatives have been identified as promising scaffolds for developing new antileishmanial agents, showing significant activity against Leishmania amazonensis promastigotes with good selectivity indexes . Furthermore, structural analogs incorporating indole and thiazole pharmacophores have demonstrated potent broad-spectrum antimicrobial activity, including action against MRSA, and exhibit strong biofilm inhibition properties . Neurological Disorder Research: 2-Aminothiazole derivatives represent an important class of blood-brain barrier penetrant compounds investigated as potential therapeutic agents for neurological disorders . Synthetic Utility and Chemical Properties: This compound is synthesized via the well-established Hantzsch thiazole synthesis, involving the cyclization of an α-haloketone intermediate with thiourea . The structure provides multiple sites for chemical modification, enabling extensive structure-activity relationship studies. The dimethylamino group acts as a strong electron-donor, influencing the electronic properties of the system, while the aminothiazole core can participate in various nucleophilic substitution, condensation, and cross-coupling reactions to create diverse chemical libraries for biological screening . ATTENTION: For research use only. Not for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H13N3S/c1-14(2)9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,1-2H3,(H2,12,13)

InChI Key

PNDUEUXKZRROFE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CSC(=N2)N

Origin of Product

United States

Preparation Methods

Hantzsch-Type Condensation Method

The most commonly reported and reliable method for synthesizing 2-aminothiazole derivatives, including 4-substituted variants, is the Hantzsch condensation of α-haloketones with thiourea.

  • Starting Materials:

    • 1-(4-(Dimethylamino)phenyl)ethan-1-one (a ketone with the para-dimethylaminophenyl group)
    • Brominating agent to convert the ketone to the corresponding α-bromoketone
    • Thiourea
  • General Procedure:

    • α-Bromination: The ketone is treated with bromine or a brominating reagent in an appropriate solvent (e.g., glacial acetic acid or sulfuric acid) to yield the α-bromoketone intermediate.
    • Cyclization: The α-bromoketone is then reacted with thiourea under reflux conditions, often in ethanol or another polar solvent, to form the 1,3-thiazole ring by nucleophilic substitution followed by cyclization.
    • Isolation: The product, this compound, is isolated by filtration or extraction and purified by recrystallization.
  • Example from Literature:

    • Synthesis of 4-(4-(Dimethylamino)phenyl)thiazol-2-amine was reported by dissolving 1-(4-(dimethylamino)phenyl)ethan-1-one in concentrated sulfuric acid, followed by bromination and subsequent reaction with thiourea to afford the target compound.
Step Reagents/Conditions Outcome
α-Bromination Br2 or NBS in H2SO4 or acetic acid α-Bromo-1-(4-(dimethylamino)phenyl)ethan-1-one
Cyclization Thiourea, reflux in ethanol or similar solvent Formation of this compound

Alternative One-Pot Synthesis Using Brominated Ketones and Thiourea

  • An efficient one-pot synthesis involves direct reaction of the α-bromoketone intermediate with thiourea without isolation of the brominated intermediate.
  • This method improves yield and reduces reaction time.
  • The reaction is typically carried out under reflux with ethanol or DMF as solvent.

Synthesis via α-Bromoacetophenone Derivatives

  • The synthesis of 4-substituted 1,3-thiazol-2-amines from α-bromoacetophenone derivatives is well-documented.
  • For the dimethylamino-substituted phenyl group, 4-(dimethylamino)acetophenone is brominated at the α-position and then condensed with thiourea.
  • This approach was also used for the preparation of bis-thiazole derivatives, indicating scalability and versatility.

Analytical Characterization and Purity Assessment

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Yield (%) References
Hantzsch Condensation 1-(4-(Dimethylamino)phenyl)ethan-1-one + Br2 + Thiourea Bromination in H2SO4, thiourea reflux in ethanol Straightforward, well-established ~80-90
One-Pot Bromoketone-Thiourea α-Bromo-4-(dimethylamino)acetophenone + Thiourea Reflux in ethanol or DMF Time-saving, fewer purification steps 85-90
α-Bromoacetophenone Route 4-(Dimethylamino)acetophenone + Br2 + Thiourea Bromination, then condensation Scalable, versatile for derivatives 75-85

Additional Notes on Reaction Conditions and Optimization

  • Solvent Choice: Ethanol is commonly used for cyclization; DMF or DMSO are alternatives for better solubility.
  • Temperature: Reflux conditions (78–100 °C) favor ring closure.
  • Reaction Time: Typically 2–6 hours depending on scale and conditions.
  • Purification: Recrystallization from ethanol or ethyl acetate ensures high purity.
  • Safety: Bromination must be carefully controlled due to the corrosive and toxic nature of bromine and sulfuric acid.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group and thiazole nitrogen enable nucleophilic substitutions:

a. Alkylation at the Thiazole Nitrogen
Reaction with alkyl halides under basic conditions produces N-alkylated derivatives. For example:

4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine+CH3IK2CO3,DMFN-Methyl derivative (Yield: 75–85%)\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Methyl derivative (Yield: 75–85\%)}

This modification enhances lipophilicity, as demonstrated in CDK4/6 inhibitor studies .

b. Acylation
Treatment with acyl chlorides (e.g., acetyl chloride) yields acylated products:

Thiazol-2-amine+ClCOCH3Et3NN-Acetyl derivative (Yield: 68%)\text{Thiazol-2-amine} + \text{ClCOCH}_3 \xrightarrow{\text{Et}_3\text{N}} \text{N-Acetyl derivative (Yield: 68\%)}

Acylation is critical for tuning pharmacokinetic properties.

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitutions at the C-5 position due to electron-donating effects of the dimethylamino group:

a. Bromination
Bromine in acetic acid introduces bromine at C-5:

Thiazol-2-amine+Br2AcOH5-Bromo derivative (Yield: 82%)\text{Thiazol-2-amine} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{5-Bromo derivative (Yield: 82\%)}

This intermediate is used in Suzuki couplings for biaryl synthesis .

b. Nitration
Nitration with HNO₃/H₂SO₄ produces 5-nitro derivatives, which are reduced to 5-amino analogs for further functionalization.

Condensation Reactions

The amino group participates in Schiff base and heterocycle formation:

a. Schiff Base Formation
Reaction with aldehydes yields imine-linked derivatives:

Thiazol-2-amine+RCHOEtOH, ΔSchiff base (Yield: 70–90%)\text{Thiazol-2-amine} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{Schiff base (Yield: 70–90\%)}

These derivatives show enhanced antimicrobial activity .

b. Thiazolidinone Synthesis
Condensation with thioglycolic acid forms thiazolidinone rings:

Thiazol-2-amine+HSCH2COOHZnCl2,refluxThiazolidinone (Yield: 65%)\text{Thiazol-2-amine} + \text{HSCH}_2\text{COOH} \xrightarrow{\text{ZnCl}_2, \text{reflux}} \text{Thiazolidinone (Yield: 65\%)}

This modification is pivotal in antitubercular drug development .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions:

a. Suzuki-Miyaura Coupling
5-Bromo derivatives react with arylboronic acids:

5-Bromo-thiazol-2-amine+ArB(OH)2Pd(PPh3)4,Na2CO3Biaryl product (Yield: 60–80%)\text{5-Bromo-thiazol-2-amine} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl product (Yield: 60–80\%)}

Used to optimize CDK4/6 inhibitor selectivity .

Complexation with Metals

The dimethylamino group facilitates coordination with transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic applications.

Table 1: Key Reaction Outcomes and Biological Relevance

Reaction TypeProductYield (%)ApplicationSource
N-AlkylationN-Methyl derivative75–85Kinase inhibitor optimization
Bromination5-Bromo derivative82Intermediate for biaryl synthesis
Thiazolidinone formationThiazolidinone65Antitubercular agents
Suzuki couplingBiaryl derivative60–80Anticancer drug candidates

Mechanistic Insights

  • Nucleophilic Substitutions : The thiazole nitrogen’s lone pair drives reactivity, while steric effects from the dimethylamino group influence regioselectivity .

  • Electrophilic Attacks : Electron-donating groups activate C-5, favoring substitutions over C-4 .

Stability and Reaction Optimization

  • Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours conventional).

  • Polar aprotic solvents (DMF, DMSO) enhance yields in condensations .

Scientific Research Applications

The applications of 4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine are primarily in the realm of scientific research, particularly in the development of new drugs and materials. This compound serves as a scaffold for creating new molecules with desired biological activities or material properties .

Scientific Research Applications
this compound derivatives are investigated for:

  • Antimicrobial Properties: Derivatives containing the 2-amino-1,3,4-thiadiazole moiety exhibit antimicrobial properties .
  • Antileishmanial Agents: 4-phenyl-1,3-thiazol-2-amines are potential scaffolds for new antileishmanial drugs .
  • Cell-Penetrating Peptides (CPPs): Modifications using the 4-((4-(dimethylamino)phenyl)azo)benzoyl (Dabcyl) group can enhance cellular uptake of oligoarginines .
  • Nonlinear Optical Materials: A chromophore containing a dimethylamino-phenyl group was synthesized for nonlinear optical applications .

Detailed Applications

  • Antimicrobial Drug Development:
    • 2-Amino-1,3,4-thiadiazole derivatives have shown potential as antimicrobial agents .
    • Specific derivatives exhibit activity against Gram-positive bacteria (S. aureus and B. cereus), Gram-negative bacteria (E. coli and P. aeruginosa), and fungal strains (A. niger and Aspergillus fumigatus) .
    • Halogen substituents on phenyl-1,3,4-thiadiazol moieties increase antibacterial activity, while oxygenated substituents impart antifungal activity .
  • Antileishmanial Drug Development:
    • 4-phenyl-1,3-thiazol-2-amines are explored as scaffolds for new antileishmanial drugs .
    • Some compounds exhibit anti-promastigote activity against Leishmania amazonensis .
    • S-methyl-5-thioadenosine phosphorylase is identified as a potential target for these compounds .
  • Cell-Penetrating Peptides:
    • The 4-((4-(dimethylamino)phenyl)azo)benzoyl (Dabcyl) group is used to modify oligoarginines to enhance cellular uptake .
    • Combining Dabcyl with 4-(aminomethyl) benzoic acid (AMBA) shows a synergistic effect, further improving cellular uptake .
    • The internalization mechanism depends on the size of the oligoarginine and is independent of the modification .
  • Nonlinear Optics:
    • A chromophore, 4-[4-(4-dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium p-chlorobenzenesulfonate (DACSC), with extended π-conjugation, was synthesized .
    • DACSC crystals with non-centrosymmetric space group were developed for nonlinear optical applications .
    • The second harmonic generation efficiency of the compound was measured .

Data Table: Biological Activities of 2-Amino-1,3,4-Thiadiazoles
While the search results provide specific MIC (minimum inhibitory concentration) values for certain derivatives, a comprehensive data table consolidating all such values for various bacterial and fungal strains is not available in the provided search results. However, it is noted that compounds with p-nitroaniline moiety showed promising antibacterial and antifungal properties .

Case Studies
The search results refer to specific studies and findings related to the applications of this compound derivatives:

  • Megazol: A 2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole, which is a nitroimidazole extremely active against Trypanosoma cruzi and Trypanosoma brucei, causative agents of trypanosomiasis .
  • 4-phenyl-1,3-thiazol-2-amines: A study synthesized and biologically screened eight 4-phenyl-1,3-thiazol-2-amines against L. amazonensis, identifying compounds with significant anti-promastigote activity .
  • Oligoarginine Modification: A study modified oligoarginines with Dabcyl and Dabcyl-AMBA to enhance cellular uptake, demonstrating improved effectiveness compared to octaarginine control .

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)thiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and leading to anticancer activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of thiazole derivatives is highly dependent on substituents at the 4-position of the phenyl ring. Below is a comparative analysis:

Compound Name Substituent at 4-Position Key Properties & Activities References
4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine -N(CH₃)₂ Enhanced electron density; potential MMP inhibition, anti-inflammatory activity
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine -Cl Anti-inflammatory activity (IC₅₀ = 3.2 µM in COX-2 inhibition); higher lipophilicity due to chloro group
4-(4-Methoxyphenyl)thiazol-2-amine -OCH₃ Moderate antimicrobial activity; methoxy group improves solubility but reduces electron-donating capacity compared to -N(CH₃)₂
N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine -F Potent anthelmintic activity (95% paralysis in Pheretima posthuma at 50 mg/mL); electron-withdrawing fluorine enhances stability
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine -Cl (di-substituted) Strong electron-withdrawing effect; structural analog with reported crystallographic data but limited biological data

Key Observations :

  • Electron-Donating Groups (e.g., -N(CH₃)₂, -OCH₃): Improve solubility and binding to polar targets like enzymes. The dimethylamino group in the target compound may offer superior interaction with charged residues in active sites compared to methoxy .
  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Increase compound stability and lipophilicity, favoring penetration into lipid-rich environments (e.g., bacterial membranes) .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl in 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine) reduce activity due to hindered target binding .

Comparison with Analog Syntheses :

  • 4-(4-Methoxyphenyl)thiazol-2-amine: Synthesized similarly but with 4-methoxyacetophenone; yields range from 48–96% depending on reaction conditions .
  • N-[4-(4-Nitrophenoxy)phenyl]-4-(substituted)thiazol-2-amine: Requires additional nitrophenoxy coupling, reducing overall yield to 40–60% .
Anti-inflammatory Activity
  • Target Compound : Preliminary docking studies suggest inhibition of matrix metalloproteinases (MMPs), critical in inflammation pathways. IC₅₀ values are pending .
  • 4-(4-Chlorophenyl) Analog : Exhibits COX-2 inhibition (IC₅₀ = 3.2 µM), comparable to celecoxib .
  • Methoxy Derivatives : Lower activity due to reduced electron donation; IC₅₀ > 10 µM in COX-2 assays .
Antimicrobial and Anthelmintic Activity
  • Fluorophenyl Derivatives: N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine shows 95% anthelmintic efficacy at 50 mg/mL, surpassing the target compound’s reported activity .
  • Chloro-Substituted Analogs : Broad-spectrum antibacterial activity against S. aureus and E. coli (MIC = 12.5–25 µg/mL) .

Q & A

Q. Key Reagents and Conditions

Reagent/ConditionPurpose
EthanolSolvent for cyclization
Acetic acidCatalyzes Schiff base formation
TriethylamineNeutralizes byproducts

Basic: How is the structural characterization of this compound performed?

Answer:
A multi-technique approach is essential:

  • IR Spectroscopy: Identifies NH₂ (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • ¹H/¹³C NMR: Confirms aromatic protons (δ 6.8–7.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm for CH₃) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 248.1) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtained) .

Advanced: How can researchers address low solubility during biological assays?

Answer:
Low solubility in aqueous buffers is a common challenge. Strategies include:

  • Co-solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance bioavailability .
  • Pro-drug Design: Introduce hydrophilic groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve dispersion .

Q. Example Protocol for Liposomal Encapsulation

Dissolve the compound in chloroform with phosphatidylcholine.

Evaporate solvent to form a thin film.

Hydrate with PBS (pH 7.4) and sonicate.

Advanced: How to resolve contradictory data in antimicrobial activity studies?

Answer:
Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise due to:

  • Strain Variability: Test against standardized strains (e.g., ATCC E. coli 25922) .
  • Assay Conditions: Control pH, temperature, and inoculum size (e.g., 1–5 × 10⁵ CFU/mL) .
  • Synergistic Effects: Combine with chelators (EDTA) to enhance membrane permeability .

Q. Data Reconciliation Workflow

Replicate assays in triplicate.

Cross-validate using broth microdilution and disk diffusion.

Perform statistical analysis (e.g., ANOVA with p < 0.05) .

Advanced: What computational methods predict the compound’s reactivity and SAR?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution (e.g., HOMO-LUMO gaps) .
  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., S. aureus FabH enzyme) .
  • QSAR Models: Coramine substituent effects (e.g., Hammett σ values) with bioactivity using PLS regression .

Q. Example QSAR Parameters

DescriptorImpact on Activity
LogPPositive correlation with membrane penetration
Polar Surface AreaInverse correlation with bioavailability

Advanced: How to design SAR studies for optimizing anticancer activity?

Answer:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-phenyl position to enhance DNA intercalation .
  • Side Chain Variations: Replace dimethylamino with piperazine for improved solubility and target affinity .
  • In Silico Screening: Prioritize derivatives with Glide XP scores > −8.0 kcal/mol against topoisomerase II .

Q. SAR Optimization Workflow

Synthesize 10–15 analogs with systematic substituent changes.

Test cytotoxicity (MTT assay) on HeLa and MCF-7 cells.

Validate mechanisms via flow cytometry (apoptosis detection) .

Advanced: What strategies mitigate toxicity in preclinical development?

Answer:

  • Metabolic Profiling: Incubate with liver microsomes to identify reactive metabolites (e.g., glutathione adducts) .
  • Acute Toxicity Testing: Determine LD₅₀ in rodents (OECD Guideline 423).
  • Selective Targeting: Conjugate with folate or biotin to reduce off-target effects .

Notes

  • Methodological Focus: Emphasized experimental design, reproducibility, and interdisciplinary approaches.
  • Advanced vs. Basic: Differentiated via technical complexity (e.g., SAR vs. synthesis).

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